(4-methylpiperazin-1-yl)(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone
Overview
Description
(4-methylpiperazin-1-yl)(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylpiperazin-1-yl)(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone typically involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.
Functional Group Transformations: Introduction of the piperazinyl and carbonyl groups through functional group transformations.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-methylpiperazin-1-yl)(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the development of advanced materials.
Mechanism of Action
The mechanism of action of (4-methylpiperazin-1-yl)(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone involves its interaction with specific molecular targets. This may include:
Binding to Receptors: Interaction with biological receptors to exert its effects.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(4-methylpiperazin-1-yl)(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone: shares structural similarities with other tetracyclic compounds.
Comparison: Compared to other similar compounds, it may exhibit unique properties such as higher stability or specific biological activity.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and tetracyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaen-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c1-20(2)21(3)9-10-22(20,19(27)26-13-11-25(4)12-14-26)18-17(21)23-15-7-5-6-8-16(15)24-18/h5-8H,9-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHZSMWJRCBHFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)N5CCN(CC5)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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